Thieno[2,3-f]benzothiazole(9CI)
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Overview
Description
Thieno[2,3-f]benzothiazole(9CI) is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring, which is further fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . These reactions are often carried out under reflux conditions in solvents such as dioxane or DMF, with catalysts like [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Thieno[2,3-f]benzothiazole(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thieno[2,3-f]benzothiazole(9CI) varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-f]benzothiazole: Another isomer with similar structural properties but different electronic characteristics.
Benzothiazole: Lacks the fused thiophene ring, resulting in different chemical and biological properties.
Thienopyrimidine: Contains a pyrimidine ring instead of a benzene ring, leading to distinct pharmacological activities.
Uniqueness
Thieno[2,3-f]benzothiazole(9CI) is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
CAS No. |
264620-86-2 |
---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H |
InChI Key |
BHGBVROSEZESST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=N3 |
Origin of Product |
United States |
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